molecular formula C18H18N2O4 B4441461 4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO-

4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO-

Cat. No.: B4441461
M. Wt: 326.3 g/mol
InChI Key: ZEEGWVCORQJBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO- is a complex organic compound with a unique structure that includes a benzoxazine ring, an acetamide group, and a methoxyphenyl substituent

Preparation Methods

The synthesis of 4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO- typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the acetamide and methoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO- has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a compound of interest for drug development and other applications. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other benzoxazine derivatives with different substituents. These compounds may have varying properties and applications, but 4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO- is unique due to its specific structure and the presence of the methoxyphenyl group. This uniqueness can lead to distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-12-7-8-16-14(9-12)20(18(22)11-24-16)10-17(21)19-13-5-3-4-6-15(13)23-2/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEGWVCORQJBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO-
Reactant of Route 2
Reactant of Route 2
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO-
Reactant of Route 3
Reactant of Route 3
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO-
Reactant of Route 4
Reactant of Route 4
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO-
Reactant of Route 5
Reactant of Route 5
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO-
Reactant of Route 6
Reactant of Route 6
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-N-(2-METHOXYPHENYL)-6-METHYL-3-OXO-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.